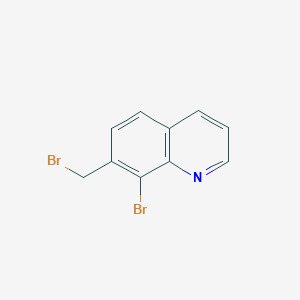

8-Bromo-7-(bromomethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7Br2N |

|---|---|

Molecular Weight |

300.98 g/mol |

IUPAC Name |

8-bromo-7-(bromomethyl)quinoline |

InChI |

InChI=1S/C10H7Br2N/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,6H2 |

InChI Key |

OVWPTGHUGUQGID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)CBr)Br)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Preparation of 8 Bromo 7 Bromomethyl Quinoline

De Novo Synthetic Routes to the Quinoline (B57606) Core with Pre-installed Bromine Substituents

De novo synthesis, the construction of complex molecules from simpler precursors, offers a direct pathway to the quinoline scaffold. youtube.comyoutube.com Classic methods like the Skraup and Friedländer syntheses can be adapted to produce quinolines with specific substitution patterns by choosing appropriately substituted starting materials.

The Skraup synthesis is a robust method for creating quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The regiochemical outcome is dependent on the substitution pattern of the aniline. For instance, the Skraup reaction with 2-bromoaniline (B46623) yields 8-bromoquinoline (B100496). wordpress.com By extension, employing a 2-bromo-3-methylaniline (B1268886) as the starting material would be a logical de novo approach to directly access the 8-bromo-7-methylquinoline (B1282700) core, a key precursor to the target molecule. A notable aspect of the Skraup reaction with meta-substituted anilines, such as m-toluidine (B57737), is the formation of a mixture of products. The reaction of m-toluidine yields both 7-methylquinoline (B44030) and 5-methylquinoline, typically in a 2:1 ratio. brieflands.com

The Friedländer synthesis provides another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgnih.govresearchgate.net To prepare a pre-brominated quinoline core relevant to the target compound, one could envision using a 2-amino-3-bromobenzaldehyde (B168341) and reacting it with a ketone like acetone. This approach allows for the strategic placement of the C8-bromo substituent from the outset.

Table 1: Comparison of De Novo Quinoline Syntheses

| Synthesis | Starting Materials Example for 8-Bromo-7-methylquinoline | General Conditions | Notes |

|---|---|---|---|

| Skraup | 2-Bromo-3-methylaniline + Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Often a vigorous, one-pot reaction. wikipedia.orgiipseries.org Can produce mixtures of isomers with certain substituted anilines. brieflands.com |

| Friedländer | 2-Amino-3-bromobenzaldehyde + Acetone | Acid or Base Catalysis (e.g., NaOH, p-TsOH) | Generally proceeds under milder conditions than Skraup. wikipedia.orgnih.gov The choice of the ketone determines the substitution at positions 2 and 3. |

Achieving regioselective bromination at the C8 position of a quinoline ring is a critical transformation. The electronic properties of the quinoline nucleus and the directing effects of existing substituents govern the outcome of electrophilic substitution. In the context of synthesizing the target compound, this often involves the bromination of a 7-methylquinoline precursor. The methyl group at C7, being an ortho-, para-director, selectively activates the C8 position for electrophilic attack.

Direct bromination of 7-methylquinoline with molecular bromine (Br₂) or N-Bromosuccinimide (NBS) has been shown to be highly regioselective, yielding 8-bromo-7-methylquinoline as the primary product. This selectivity is driven by the electronic directing effect of the C7-methyl group and the inherent reactivity of the quinoline system. Transition-metal-catalyzed C-H activation, often using the quinoline's nitrogen atom as a directing group (frequently via an N-oxide intermediate), represents a modern approach to achieving high regioselectivity for C8 functionalization, including bromination. acgpubs.orgresearchgate.net

The introduction of a bromine atom onto the methyl group at position 7 requires a different set of reaction conditions, specifically those that favor free-radical substitution at the benzylic position. The benzylic protons of a methylquinoline are susceptible to radical abstraction. youtube.comyoutube.com

The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS) , used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or photochemical initiation (UV light). youtube.commanac-inc.co.jpyoutube.com This method, known as the Wohl-Ziegler reaction, allows for the selective bromination of the benzylic position while minimizing competitive electrophilic aromatic bromination on the quinoline ring. manac-inc.co.jp The reaction proceeds by generating a low concentration of bromine radicals, which preferentially abstract a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with molecular bromine (formed in situ from NBS and traces of HBr) to yield the bromomethyl product. youtube.comyoutube.com A direct procedural analogue is the synthesis of 7-chloro-8-(bromomethyl)quinoline from 7-chloro-8-methylquinoline (B132762) using NBS and a peroxide catalyst in benzene. prepchem.com

Functional Group Interconversions Towards 8-Bromo-7-(bromomethyl)quinoline (B6265528) and Its Analogs

The synthesis of this compound can be approached by two logical, sequential bromination strategies starting from 7-methylquinoline.

This is the most common and logical pathway. The synthesis begins with 7-methylquinoline. The first step is an electrophilic aromatic substitution to introduce the bromine atom at the C8 position.

Step 1: Electrophilic Bromination at C8. As detailed in section 2.1.1, treating 7-methylquinoline with a brominating agent like Br₂ or NBS in a suitable solvent (e.g., CHCl₃, CH₃CN) leads to the regioselective formation of 8-bromo-7-methylquinoline. The reaction conditions are summarized in the table below.

Step 2: Radical Bromination at C7-Methyl. The resulting 8-bromo-7-methylquinoline is then subjected to benzylic bromination. Using NBS with a radical initiator (AIBN or light) in a non-polar solvent like carbon tetrachloride (CCl₄) selectively brominates the methyl group to afford the final product, this compound. youtube.commanac-inc.co.jpprepchem.com

Table 2: Synthetic Route via C8 Bromination followed by Benzylic Bromination

| Step | Precursor | Reagent | Conditions | Product |

|---|---|---|---|---|

| 1 | 7-Methylquinoline | Br₂ or NBS | Solvent: CHCl₃ or CCl₄; Temp: 0-25 °C | 8-Bromo-7-methylquinoline |

| 2 | 8-Bromo-7-methylquinoline | NBS, Radical Initiator (AIBN or hv) | Solvent: CCl₄, Benzene; Temp: Reflux prepchem.com | this compound |

An alternative, though less common, synthetic route would involve reversing the order of bromination.

Step 1: Radical Bromination at C7-Methyl. This pathway would start with the benzylic bromination of 7-methylquinoline using NBS and a radical initiator to form 7-(bromomethyl)quinoline.

Step 2: Electrophilic Bromination at C8. The subsequent step requires the electrophilic bromination of 7-(bromomethyl)quinoline. This step presents a significant challenge. The bromomethyl group is electron-withdrawing, which deactivates the aromatic ring system towards further electrophilic substitution. Therefore, forcing conditions or highly reactive brominating systems might be necessary to introduce a bromine atom at the C8 position. mdpi.com While specific examples for this exact transformation are scarce, the general principle of electrophilic substitution on deactivated rings would apply.

Green Chemistry Principles and Sustainable Synthetic Approaches in the Context of this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound.

Key areas for sustainable improvement include:

Reagent Choice: The use of N-Bromosuccinimide (NBS) for both aromatic and benzylic bromination is often considered a greener alternative to using elemental bromine (Br₂). nih.gov NBS is a solid, making it safer and easier to handle than the highly volatile, corrosive, and toxic liquid bromine. manac-inc.co.jp Furthermore, protocols for the in situ generation of bromine from safer salts like KBr using an oxidant in continuous flow systems represent a significant advancement in safety and sustainability. nih.gov

Solvent Selection: Traditional syntheses often employ hazardous chlorinated solvents like carbon tetrachloride and chloroform. acgpubs.org Green chemistry encourages the use of less toxic and more environmentally benign solvents. Exploring alternative solvents or, ideally, performing reactions under solvent-free conditions, perhaps assisted by microwave irradiation, would align with these principles. nih.gov

Energy Efficiency: Many classical quinoline syntheses require high temperatures and long reaction times. iipseries.org The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption in many organic reactions, including the Friedländer synthesis of quinolines. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its intermediates can be made safer, more efficient, and more sustainable.

Advanced Chemical Reactivity and Mechanistic Studies of 8 Bromo 7 Bromomethyl Quinoline

Reactivity of the Aryl Bromine at Position 8 of the Quinoline (B57606) Nucleus

The bromine atom attached to the C-8 position of the quinoline ring is an aryl bromide. Its reactivity is characteristic of aryl halides and is significantly influenced by the electronic properties of the quinoline core. This site is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form new bonds with high efficiency and selectivity. The C-Br bond at the 8-position of the quinoline is a suitable handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.ca While direct studies on 8-bromo-7-(bromomethyl)quinoline (B6265528) are not extensively detailed, the reactivity of similar 8-bromoquinoline (B100496) systems is well-documented. For instance, 8-bromoquinolines have been successfully coupled with various arylboronic acids to produce 8-arylquinolines. mdpi.com The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or cesium carbonate. nih.govmdpi.com The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.orgmdpi.com This reaction is a powerful method for the vinylation of aryl halides. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org Efficient catalyst systems, including phosphine-free catalysts like Pd(quinoline-8-carboxylate)₂, have been developed for the Heck reaction of unactivated aryl bromides. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly effective for the synthesis of arylalkynes. The Sonogashira coupling has been applied to various halogenated quinolines to introduce alkynyl substituents, demonstrating its utility in functionalizing the quinoline scaffold. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C-8

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) or Pd(II) catalyst, Base | C(sp²)–C(sp²) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) on unactivated aryl halides like 8-bromoquinoline is generally difficult due to the electron-rich nature of the aromatic ring. However, such reactions can be facilitated on quinoline systems where the ring is rendered sufficiently electron-deficient. For instance, the presence of strongly electron-withdrawing groups can activate the ring towards nucleophilic attack. In some cases, post-polymerization modification of polymers containing perfluorophenyl quinoline units has been achieved via nucleophilic aromatic substitution, where a phenol (B47542) derivative displaces a fluorine atom. nih.gov While direct S_NAr at the C-8 bromine of the parent this compound is not a commonly reported pathway without specific activation, it remains a theoretical possibility under harsh conditions or with highly reactive nucleophiles.

Metal-Mediated or Metal-Free C-H Functionalization Adjacent to Bromine

While not a direct reaction of the aryl bromine itself, its presence can influence the reactivity of adjacent C-H bonds. The directing group ability of substituents on the quinoline ring can guide metal-catalyzed C-H activation/functionalization. However, information specifically on C-H functionalization adjacent to the bromine at position 8 in this particular compound is scarce. More broadly, dehydrogenative Heck reactions, which involve C-H activation of an arene, represent an alternative to traditional cross-coupling with aryl halides, offering a more atom-economical approach. mdpi.com

Reactivity of the Benzylic Bromomethyl Group at Position 7

The bromomethyl group at the C-7 position is a benzylic halide. The C-Br bond here is significantly more reactive towards nucleophilic substitution than the aryl bromide at C-8 due to the stability of the resulting benzylic carbocation intermediate. This differential reactivity allows for selective functionalization at this position.

Nucleophilic Displacement and Substitution Reactions

The benzylic bromide is an excellent electrophile and readily undergoes S_N1 and S_N2 type reactions with a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at the 7-position. Common nucleophiles include amines, alcohols, thiols, and carbanions. The high reactivity of the bromomethyl group makes it a key site for derivatization. For example, similar bromomethylquinolines are known to react with various nucleophiles to afford substituted products. sigmaaldrich.comsigmaaldrich.com This reactivity is fundamental to using this compound as a building block for more complex molecules.

Table 2: Examples of Nucleophilic Substitution at the Bromomethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | R-NH₂ | -CH₂-NHR (Secondary Amine) |

| Alcohol/Alkoxide | R-OH / R-O⁻ | -CH₂-OR (Ether) |

| Thiol/Thiolate | R-SH / R-S⁻ | -CH₂-SR (Thioether) |

| Cyanide | NaCN | -CH₂-CN (Nitrile) |

| Azide | NaN₃ | -CH₂-N₃ (Azide) |

Radical Reactions Initiated by the Bromomethyl Moiety

The benzylic C-Br bond is relatively weak and can be cleaved homolytically to generate a benzylic radical. This can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting quinolin-7-ylmethyl radical can then participate in various radical reactions, such as addition to alkenes or radical-radical coupling processes. While specific studies detailing radical reactions initiated from this compound are limited, the general principles of benzylic radical chemistry suggest this as a viable pathway for functionalization.

Intramolecular Cyclization and Annulation Reactions Involving the Bromomethyl Group

The proximate positioning of the bromomethyl group at the 7-position and the bromo-substituted ring system in this compound provides a structural motif ripe for intramolecular cyclization and annulation reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex, fused heterocyclic systems. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from related systems and general principles of organic synthesis.

One plausible intramolecular reaction is the formation of a cyclized product through the reaction of the bromomethyl group with a nucleophile that has been introduced at the 8-position, following a substitution of the bromine atom. For instance, if the 8-bromo group is replaced by a hydroxyl or an amino group, the resulting intermediate could undergo an intramolecular Williamson ether synthesis or an N-alkylation, respectively, to form a five-membered ring fused to the quinoline core.

The bromination of certain quinoline alkaloids has been shown to result in intramolecular cyclization. For example, the bromination of haplophyllidine (B94666) with molecular bromine or N-bromosuccinimide leads to the formation of new penta-, hexa-, and spirocyclic structures through the involvement of a prenyl double bond and hydroxyl or methoxyl groups present in the molecule. nih.gov This demonstrates the propensity of substituted quinolines to undergo intramolecular ring-forming reactions.

Furthermore, the synthesis of various substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines using halogenating agents like I₂, Br₂, and ICl. nih.govnih.gov These reactions proceed via a 6-endo-dig cyclization to afford 3-halogenated quinolines. While this is an intermolecular process for the synthesis of the quinoline ring itself, it highlights the utility of halogen-mediated cyclizations in building quinoline-based architectures.

A hypothetical intramolecular cyclization of a derivative of this compound is presented in the table below, illustrating a potential synthetic application.

| Starting Material | Reagent/Condition | Intermediate | Product | Reaction Type |

| 8-Hydroxy-7-(bromomethyl)quinoline | Base (e.g., NaH) | 8-Oxy-7-(bromomethyl)quinoline anion | Furo[3,2-h]quinoline | Intramolecular Williamson ether synthesis |

This table illustrates a potential pathway where the hydroxyl group at the 8-position, after deprotonation, acts as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group to form a new heterocyclic ring.

Elucidation of Reaction Kinetics and Thermodynamics for Transformations Involving the Compound

A thorough search of the scientific literature did not yield specific experimental data on the reaction kinetics or thermodynamics for transformations involving this compound. However, the general principles of physical organic chemistry allow for a qualitative discussion of the factors that would govern these parameters.

Reaction Kinetics:

The rate of nucleophilic substitution at the 7-(bromomethyl) group would be expected to follow the general trends for benzylic halides. The reaction rate would be influenced by several factors:

Nucleophile: The nature of the nucleophile (its concentration, nucleophilicity, and steric bulk) will significantly affect the reaction rate.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) would favor S_N2 reactions, while polar protic solvents (e.g., ethanol, water) could promote S_N1 pathways, especially with weaker nucleophiles.

Leaving Group: The bromide ion is an excellent leaving group, contributing to a facile substitution reaction.

Electronic Effects: The electron-withdrawing nature of the quinoline ring and the 8-bromo substituent would influence the electrophilicity of the benzylic carbon and the stability of any charged intermediates.

For a typical S_N2 reaction, the rate law would be: Rate = k[this compound][Nucleophile]

A systematic study of the reaction rates with different nucleophiles and in various solvents would be necessary to fully elucidate the kinetic profile of this compound.

Thermodynamics:

The thermodynamic feasibility of reactions involving this compound is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes.

For intramolecular cyclization reactions, the thermodynamics are often favorable, especially for the formation of five- or six-membered rings. The change in enthalpy for such reactions is typically negative due to the formation of a new stable bond, while the change in entropy is also generally favorable as one molecule is converted into a more ordered cyclic structure, but this is offset by the release of a small molecule (e.g., HBr).

The thermodynamic parameters for the bromination of alkanes and the formation of various bromoalkanes have been studied, providing a basis for estimating the energetic changes in reactions involving the bromomethyl group. researchgate.net However, specific thermodynamic data for the reactions of this compound would require experimental determination through techniques such as calorimetry or by studying the temperature dependence of the reaction equilibrium.

Applications of 8 Bromo 7 Bromomethyl Quinoline As a Versatile Synthetic Building Block

Precursor to Structurally Diverse Polycyclic and Heterocyclic Systems

The dual reactivity of 8-Bromo-7-(bromomethyl)quinoline (B6265528), stemming from the electrophilic carbon of the bromomethyl group and the aryl bromide at the 8-position, provides a powerful platform for the synthesis of intricate polycyclic and heterocyclic frameworks. These reactions often proceed through sequential or one-pot transformations, leading to the rapid assembly of complex molecular scaffolds.

Formation of Fused and Bridged Quinoline (B57606) Derivatives

The strategic placement of the bromomethyl and bromo substituents in this compound facilitates intramolecular cyclization reactions to furnish novel fused and bridged quinoline derivatives. The bromomethyl group can readily react with nucleophiles, either from an external reagent or a substituent introduced at the 8-position via cross-coupling reactions. Subsequent intramolecular reactions, such as cyclization or ring-closing metathesis, can then lead to the formation of new rings fused or bridged to the quinoline core.

For instance, the bromo group at the 8-position can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce a variety of substituents bearing nucleophilic sites. These tethered nucleophiles can then undergo intramolecular substitution with the adjacent bromomethyl group to construct a new ring. This strategy allows for the synthesis of a wide range of fused heterocyclic systems, including but not limited to, pyrroloquinolines, furanquinolines, and thienoquinolines.

A notable example of creating a fused system is the synthesis of quinolino[7,8-h]quinoline derivatives, which are of interest for their potential as "proton sponges" and chelating agents. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategy would involve the transformation of the bromomethyl group into a reactive species that can participate in a cyclization reaction with a suitably functionalized quinoline moiety introduced at the 8-position.

Synthesis of Complex Spiro and Annulated Architectures

The unique reactivity of this compound also lends itself to the construction of spirocyclic and annulated systems, which are three-dimensional structures of significant interest in medicinal chemistry. Spiro compounds, characterized by two rings connected by a single common atom, can be synthesized by reacting this compound with bifunctional reagents.

One plausible approach involves a double nucleophilic substitution reaction where a dinucleophile attacks both the bromomethyl carbon and the C-7 position of the quinoline ring, potentially after an initial functionalization step. More elaborate strategies could involve a sequential reaction pathway where the bromomethyl group first reacts with a nucleophile, followed by an intramolecular reaction that forms the spirocyclic junction. For instance, the synthesis of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] has been reported, showcasing the versatility of quinoline derivatives in forming complex spiro systems. bldpharm.com While not directly starting from this compound, this highlights the potential for similar transformations.

Annulated architectures, where one ring is fused to another, can also be accessed from this versatile building block. Cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and rings, are particularly powerful in this context. The reaction of this compound with appropriately designed reaction partners could initiate a cascade of events, leading to the formation of complex, multi-ring systems in a single step.

Role in the Design and Synthesis of Functional Organic Materials

The quinoline moiety is a well-established component in the design of functional organic materials due to its electronic properties and ability to coordinate with metal ions. This compound, with its two reactive handles, provides an excellent platform for the incorporation of the quinoline unit into larger, functional molecular systems.

Integration into Polymer Backbones for Advanced Materials

The bifunctional nature of this compound makes it a suitable monomer for polymerization reactions. Polycondensation reactions, where the monomer units are linked together with the elimination of a small molecule, can be employed to synthesize quinoline-containing polymers. For example, the bromomethyl group can react with a variety of difunctional nucleophiles, such as diamines or diols, to form polyethers or polyamines. Simultaneously, the aryl bromide at the 8-position can participate in cross-coupling polymerization reactions, such as the Suzuki or Stille coupling, with appropriate comonomers.

The resulting polymers, featuring the quinoline unit regularly spaced along the polymer backbone, are expected to exhibit interesting properties. Quinoline-containing conjugated polymers, for instance, are known for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. acgpubs.org The specific properties of the polymer can be tuned by carefully selecting the comonomers and the polymerization method.

Contribution to Optoelectronic or Redox-Active Molecules

The electron-deficient nature of the quinoline ring, coupled with the potential for further functionalization, makes this compound an attractive precursor for the synthesis of optoelectronic and redox-active molecules. The extended π-system of the quinoline core can be further expanded through cross-coupling reactions at the 8-position, leading to molecules with tailored absorption and emission properties.

For example, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO-LUMO energy gap of the resulting molecule, thereby tuning its color and photophysical properties. Such molecules can find applications as fluorescent probes, organic dyes, and components of organic electronic devices.

Furthermore, the nitrogen atom in the quinoline ring can be reversibly protonated or coordinated to metal ions, leading to changes in the electronic structure and, consequently, the redox properties of the molecule. This makes quinoline derivatives, and by extension, molecules derived from this compound, promising candidates for the development of redox-active materials for applications in energy storage and catalysis.

Utilization in Multi-Component and Parallel Synthesis Strategies for Chemical Library Generation

The demand for new and diverse chemical entities in drug discovery and materials science has driven the development of efficient synthetic methodologies, such as multi-component reactions (MCRs) and parallel synthesis. This compound, with its two distinct reactive sites, is an ideal building block for these strategies, enabling the rapid generation of large and diverse chemical libraries.

In MCRs, three or more reactants combine in a one-pot reaction to form a complex product that incorporates substructures from each of the starting materials. The dual reactivity of this compound allows it to participate in a variety of MCRs. For instance, it could be envisioned to react with a nucleophile and another electrophile in a sequential addition, or it could be incorporated into more complex cascade reactions. The synthesis of quinoline derivatives through multicomponent reactions is a well-established and versatile strategy. nih.gov

Contributions to Novel Method Development in Organic Synthesis

The utility of a synthetic building block is often demonstrated through its application in the development of new chemical reactions and strategies. While the specific contributions of this compound to the development of entirely new named reactions or widespread synthetic methodologies are not extensively documented in publicly available research, its structural features—a reactive benzylic bromide and an aryl bromide on a quinoline core—suggest its potential as a valuable reagent in various transformations.

The presence of two distinct bromine atoms, one on the aromatic ring and one on the methyl substituent, allows for selective and sequential reactions. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an ideal electrophile for introducing the 8-bromo-7-quinolyl-methyl moiety. The aryl bromide, on the other hand, is a classic handle for transition-metal-catalyzed cross-coupling reactions.

Although specific research detailing the use of this compound in pioneering new reaction types is limited, its potential is evident. For instance, the differential reactivity of the two bromine atoms could be exploited in one-pot, multi-component reactions, a growing area of interest in synthetic chemistry for improving efficiency and reducing waste. A hypothetical reaction could involve an initial S-N2 reaction at the benzylic position, followed by a subsequent Suzuki, Heck, or Sonogashira coupling at the C8-position. The successful development of such a one-pot procedure utilizing this building block would represent a novel methodological advancement.

Further investigation into the reactivity of this compound could lead to the discovery of new catalytic systems or reaction conditions. For example, exploring its behavior under various photoredox catalysis conditions could unveil novel reaction pathways for the formation of complex quinoline-containing molecules.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 7 Bromomethyl Quinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular framework of 8-Bromo-7-(bromomethyl)quinoline (B6265528) in solution. While specific experimental data for this compound is not widely published, the expected spectroscopic features can be predicted based on the analysis of related quinoline (B57606) derivatives. researchgate.netnih.gov

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms. In ¹H NMR, the protons on the quinoline ring would appear as distinct multiplets in the aromatic region, while the CH₂ protons of the bromomethyl group would resonate as a singlet in the aliphatic region. The ¹³C NMR spectrum would similarly show characteristic signals for the quinoline ring carbons and a signal for the bromomethyl carbon.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the quinoline ring, confirming the relative positions of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signals to their corresponding carbon signals and the bromomethyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping long-range (2-3 bond) ¹H-¹³C correlations. Key HMBC correlations would be expected between the bromomethyl protons and the C7, C8, and C8a carbons of the quinoline ring, confirming the substituent's position. Correlations from the aromatic protons to other carbons in the ring would solidify the assignment of the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to confirm through-space interactions and stereochemical relationships, particularly in more complex derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on known chemical shifts for similar quinoline structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 (dd) | 150 - 152 | C3, C4, C8a |

| H-3 | 7.4 - 7.6 (dd) | 121 - 123 | C2, C4, C4a |

| H-4 | 8.1 - 8.3 (dd) | 136 - 138 | C2, C3, C4a, C5 |

| H-5 | 7.8 - 8.0 (d) | 128 - 130 | C4, C4a, C6, C8a |

| H-6 | 7.6 - 7.8 (d) | 127 - 129 | C5, C7, C8 |

| -CH₂Br | 4.8 - 5.0 (s) | 30 - 33 | C7, C8, C8a |

| C-7 | - | 132 - 134 | - |

| C-8 | - | 124 - 126 | - |

| C-4a | - | 148 - 150 | - |

| C-8a | - | 135 - 137 | - |

Elucidation of Conformational Preferences and Dynamic Processes in Solution

The bromomethyl group attached to the quinoline core is subject to rotational dynamics. Variable-temperature (VT) NMR studies could be employed to investigate the conformational preferences of this group. At lower temperatures, the rotation around the C7-CH₂Br bond might slow down sufficiently on the NMR timescale to potentially resolve the two methylene (B1212753) protons as distinct signals (an AB quartet), providing information about the rotational energy barrier. In more complex derivatives, these studies can reveal preferred orientations of substituents relative to the quinoline plane, which may be influenced by steric or electronic factors.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related quinoline derivatives allows for a discussion of the expected structural features. researchgate.netnih.gov

Crystallographic Analysis of Tautomeric Forms and Polymorphs

Tautomerism is a form of constitutional isomerism involving proton migration. For this compound itself, prototropic tautomerism is not expected. However, in derivatives where functional groups capable of tautomerization (e.g., hydroxyl or amino groups) are introduced onto the quinoline ring, X-ray diffraction becomes critical for identifying the dominant tautomer in the solid state. nih.govmdpi.com

Polymorphism, the ability of a compound to crystallize in multiple forms with different packing arrangements, is a common phenomenon. ic.ac.ukrsc.org Different polymorphs can exhibit distinct physical properties. Crystallographic analysis is the definitive method to identify and characterize these different crystalline forms, which may arise from variations in crystallization conditions.

Investigation of Crystal Packing and Supramolecular Assemblies

Table 2: Expected Crystallographic Parameters and Intermolecular Interactions This table is hypothetical and outlines parameters that would be determined from a single-crystal X-ray analysis.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell |

| Z (Molecules per unit cell) | 2, 4, or 8 | Indicates the number of molecules in the asymmetric unit |

| π-π Stacking | Present between quinoline rings | Major contributor to crystal packing |

| Halogen Bonding (Br···N/Br) | Possible | Influences supramolecular architecture |

| Hydrogen Bonding | Weak C-H···N or C-H···Br interactions | Provides additional lattice stabilization |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation behavior under ionization.

The most striking feature in the mass spectrum of this compound is its isotopic pattern, which arises from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). acs.org Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks in its mass spectrum for the molecular ion ([M]⁺). These peaks will be separated by two mass units (m/z) and will have a relative intensity ratio of approximately 1:2:1, corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions. acs.orgucalgary.ca HRMS can measure the mass of these ions with high precision, allowing for the direct confirmation of the C₁₀H₇Br₂N formula. uni.lu

Upon electron impact ionization, the molecular ion can undergo fragmentation. The fragmentation pathways are often rationalized by the stability of the resulting fragment ions and neutral losses. youtube.comyoutube.com For this compound, likely fragmentation pathways include:

Loss of a bromine radical (•Br): Cleavage of one of the C-Br bonds would result in a significant fragment ion.

Loss of the bromomethyl radical (•CH₂Br): Fission of the C7-C(H₂)Br bond would lead to an 8-bromoquinolinium cation.

Retro-Diels-Alder (RDA) reactions: Although less common for the quinoline ring itself compared to some other heterocyclic systems, fragmentation of the carbocyclic ring could occur under certain conditions. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (Monoisotopic) | Isotopic Pattern |

|---|---|---|---|

| [M]⁺ | [C₁₀H₇⁷⁹Br₂N]⁺ | 298.8945 | Part of 1:2:1 triplet |

| [M+2]⁺ | [C₁₀H₇⁷⁹Br⁸¹BrN]⁺ | 300.8925 | Part of 1:2:1 triplet |

| [M+4]⁺ | [C₁₀H₇⁸¹Br₂N]⁺ | 302.8904 | Part of 1:2:1 triplet |

| [M-Br]⁺ | [C₁₀H₇⁷⁹BrN]⁺ | 219.9862 | 1:1 doublet pattern |

| [M-CH₂Br]⁺ | [C₉H₆⁷⁹BrN]⁺ | 206.9654 | 1:1 doublet pattern |

Vibrational Spectroscopy (Infrared, Raman) for Specific Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of molecular structures. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, allowing for the identification of specific functional groups and elucidation of bonding characteristics. While a dedicated, complete experimental spectrum for this compound is not extensively documented in public literature, a comprehensive analysis of its expected spectral features can be derived from the well-established vibrational frequencies of its constituent parts: the quinoline core, the aromatic C-Br bond, and the bromomethyl (-CH2Br) substituent.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration must induce a change in the molecular dipole moment to be IR active. sfr.ca In contrast, Raman spectroscopy is a light-scattering technique where the sample is irradiated with a monochromatic laser. sfr.ca The scattered light can have a different frequency due to inelastic scattering, with the energy difference corresponding to the molecule's vibrational frequencies. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. sfr.ca These two techniques are often complementary, as vibrations that are weak or silent in IR may be strong in Raman, and vice versa.

The vibrational spectrum of this compound is expected to be complex, but key regions can be assigned to specific functional groups, providing clear structural markers.

Quinoline Ring Vibrations: The core of the molecule is the quinoline ring system, a bicyclic heteroaromatic structure. Its vibrational modes are numerous and can be broadly categorized:

C-H Stretching: The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. mdpi.com These are typically of medium to weak intensity.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings give rise to a series of characteristic sharp bands between 1630 cm⁻¹ and 1374 cm⁻¹. mdpi.comastrochem.org For quinoline itself, peaks are observed between 1630 and 1570 cm⁻¹. astrochem.org Substitution on the ring, as in this compound, will influence the exact position and intensity of these bands.

C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the aromatic C-H bonds typically appear in the 1300-1000 cm⁻¹ range. The C-H out-of-plane bending vibrations are found at lower frequencies, generally between 900 and 650 cm⁻¹, and their positions can be indicative of the substitution pattern on the aromatic ring. researchgate.net For quinoline, these out-of-plane bends are noted in the 840-740 cm⁻¹ region. astrochem.org

Bromomethyl Group (-CH₂Br) Vibrations: The 7-(bromomethyl) substituent introduces several distinct vibrational modes.

C-H Stretching: The methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations, which are expected to appear in the 2950-2850 cm⁻¹ range, at slightly lower wavenumbers than the aromatic C-H stretches. chemistrytalk.org

CH₂ Bending (Scissoring): This deformation mode is typically observed around 1465 cm⁻¹.

CH₂ Wagging and Twisting: The wagging vibration of a -CH₂X group (where X is a halogen) is found in the 1300-1150 cm⁻¹ range. orgchemboulder.com Twisting modes occur at similar or slightly lower frequencies.

C-Br Stretching (Aliphatic): The stretching vibration of the carbon-bromine bond in the bromomethyl group is expected in the far-infrared region, typically between 690 and 515 cm⁻¹. chemistrytalk.orgorgchemboulder.com This band is often strong.

Aromatic C-Br Vibration: The bromine atom attached directly to the quinoline ring at the 8-position also has a characteristic stretching frequency. The aromatic C-Br stretch occurs at a similar range to the aliphatic one, generally cited between 690-515 cm⁻¹. orgchemboulder.com The specific frequency can be influenced by coupling with other ring vibrations. In highly brominated systems, characteristic Raman bands can be observed at very low frequencies, from 100 to 300 cm⁻¹. researchgate.net

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from analogous structures and general spectroscopic correlations.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Reference |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium to Weak | mdpi.com |

| Aliphatic C-H Stretch | -CH₂Br | 2950 - 2850 | Medium | chemistrytalk.org |

| C=C and C=N Stretch | Quinoline Ring | 1630 - 1374 | Medium to Strong | mdpi.comastrochem.org |

| CH₂ Bending (Scissoring) | -CH₂Br | ~1465 | Medium | |

| CH₂ Wagging | -CH₂Br | 1300 - 1150 | Medium | orgchemboulder.com |

| Aromatic C-H Bending | Quinoline Ring | 1300 - 1000 (in-plane), 900 - 650 (out-of-plane) | Medium to Strong | researchgate.net |

| C-Br Stretch (Aromatic) | C₈-Br | 690 - 515 | Strong | orgchemboulder.com |

| C-Br Stretch (Aliphatic) | -CH₂Br | 690 - 515 | Strong | chemistrytalk.orgorgchemboulder.com |

Theoretical and Computational Chemistry Studies on 8 Bromo 7 Bromomethyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations can determine various reactivity descriptors that predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.

For 8-Bromo-7-(bromomethyl)quinoline (B6265528), an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The bromine and bromomethyl substituents would significantly influence the energy and distribution of these orbitals. Without specific studies, one can only hypothesize that the electron-withdrawing nature of the bromine atoms and the quinoline (B57606) ring's nitrogen would lower the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. |

Note: The table above is for illustrative purposes only, as no published data is available.

Analysis of the charge distribution reveals the partial charges on each atom in the molecule, highlighting polar regions. An electrostatic potential (ESP) surface map visually represents this charge distribution, mapping electron-rich (negative potential) and electron-poor (positive potential) areas onto the molecule's surface. These maps are invaluable for predicting sites for non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will be recognized by other molecules, like enzymes or receptors.

In the case of this compound, an ESP analysis would likely show negative potential around the nitrogen atom of the quinoline ring and positive potential around the hydrogen atoms and the bromomethyl group, guiding the prediction of its intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are essential for exploring the conformational landscape of a molecule—the collection of all possible three-dimensional shapes it can adopt—and for understanding how it interacts with a solvent.

For a flexible molecule like this compound, particularly concerning the rotation around the bond connecting the bromomethyl group to the quinoline ring, MD simulations could reveal the most stable conformations and the energy barriers between them. Furthermore, simulations in a solvent like water would elucidate how solvent molecules arrange themselves around the solute and affect its conformational preferences. This information is critical for understanding the molecule's behavior in a biological environment. Current time information in Pasuruan, ID.

Reaction Pathway Elucidation and Transition State Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It can be used to map out the entire energy landscape of a reaction, from reactants to products, including the high-energy transition states that must be overcome.

For reactions involving this compound, DFT calculations could predict the regio- and stereoselectivity. For instance, in nucleophilic substitution reactions at the bromomethyl group or the aromatic ring, DFT could determine which site is more reactive and what the stereochemical outcome of the reaction will be. This predictive power is a cornerstone of modern chemical synthesis planning.

Molecular Modeling for Advanced Material Design Principles

Molecular modeling and computational chemistry are indispensable tools for predicting the properties of new organic materials, thereby guiding synthetic efforts toward compounds with desired functionalities. For quinoline-based materials, including this compound, these theoretical approaches can elucidate structure-property relationships critical for their application in advanced technologies such as organic light-emitting diodes (OLEDs), solar cells, and non-linear optical (NLO) devices. nih.govsemanticscholar.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

A cornerstone of computational materials science is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations can accurately predict several key parameters that govern the performance of a material. For a molecule like this compound, DFT could be employed to optimize its molecular geometry and calculate its electronic properties.

One of the most critical aspects of designing materials for electronic applications is understanding the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy levels of HOMO and LUMO, and the gap between them, determine a molecule's electronic and optical properties. For instance, a smaller HOMO-LUMO gap is often desirable for organic semiconductors as it facilitates electron excitation. mdpi.com

Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the prediction of UV-Vis absorption spectra and other photophysical properties. rsc.orgrsc.org This is particularly important for designing materials for OLEDs and other optoelectronic applications.

Illustrative Computational Data for Quinoline Derivatives

To illustrate the type of data generated from such studies, the following table presents hypothetical, yet representative, computational results for a substituted quinoline derivative, based on findings for similar compounds. nih.govnih.gov

| Calculated Property | Representative Value | Significance in Material Design |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability; important for charge injection/transport. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability; crucial for electron transport layers. |

| HOMO-LUMO Gap | 3.7 eV | Influences the material's color, transparency, and electronic conductivity. researchgate.netmdpi.com |

| Dipole Moment | 3.5 D | Affects molecular packing, solubility, and performance in electronic devices. |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu | Indicates potential for non-linear optical applications. |

Influence of Substituents on Material Properties

The strategic placement of substituents on the quinoline core is a primary method for tuning its material properties. In the case of this compound, the bromine atoms are expected to have a significant impact. Halogen substituents are known to influence the electronic properties through both inductive and resonance effects. nih.gov They can lower the HOMO and LUMO energy levels, which can enhance the stability of the material and affect its charge transport characteristics. acs.org The bromomethyl group, being a reactive moiety, offers a site for further functionalization to create more complex architectures.

Computational studies on various substituted quinolines have demonstrated that electron-withdrawing and electron-donating groups can be used to precisely control the HOMO-LUMO gap and the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov This fine-tuning is essential for developing materials with tailored absorption and emission spectra for OLEDs or for optimizing the charge separation efficiency in organic solar cells.

Modeling for Non-Linear Optical (NLO) Materials

Quinoline derivatives have also been investigated for their potential as non-linear optical (NLO) materials, which have applications in photonics and optical computing. semanticscholar.orgrsc.orgresearchgate.net Computational methods are used to calculate the first hyperpolarizability (β), a measure of a molecule's NLO response. researchgate.net The design of NLO materials often focuses on creating molecules with a large dipole moment and significant charge asymmetry, often in a donor-π-acceptor framework. nih.govsemanticscholar.org While this compound does not fit this classic model, computational studies could reveal if its specific substitution pattern leads to any significant NLO properties.

Charge Transport in Quinoline-Based Organic Semiconductors

For applications in organic field-effect transistors (OFETs) and other electronic devices, the ability of a material to transport charge is paramount. Molecular modeling can provide insights into the charge transport properties of organic semiconductors. nih.govnih.gov Parameters such as reorganization energy, which describes the energy required for a molecule's geometry to relax after gaining or losing an electron, can be calculated. A lower reorganization energy is generally favorable for efficient charge transport.

Furthermore, computational models can simulate the packing of molecules in the solid state, which is crucial as intermolecular electronic coupling strongly influences charge mobility. nih.gov The presence of bulky substituents, like the bromomethyl group, would be expected to affect the crystal packing and, consequently, the charge transport pathways.

Emerging Research Areas and Future Prospects for 8 Bromo 7 Bromomethyl Quinoline

Potential in Supramolecular Chemistry and Non-Covalent Interactions

The quinoline (B57606) nitrogen atom and the bromine substituents in 8-bromo-7-(bromomethyl)quinoline (B6265528) provide sites for engaging in a range of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. These interactions are fundamental to the construction of ordered supramolecular assemblies.

Key Research Directions:

Crystal Engineering: The directional nature of halogen bonds involving the C-Br moieties can be exploited to guide the self-assembly of the molecule in the solid state, leading to the formation of predictable and well-defined crystalline architectures.

Host-Guest Chemistry: The quinoline ring system can act as a host for various guest molecules through a combination of electrostatic and dispersion forces. The bromo substituents can further modulate the binding affinity and selectivity of these host-guest complexes.

Self-Assembled Monolayers (SAMs): The reactive bromomethyl group can be utilized to anchor the molecule onto surfaces, such as gold or silicon, to form functionalized SAMs. The orientation and packing of the molecules within the monolayer would be influenced by the intermolecular interactions between the quinoline units.

| Interaction Type | Potential Application | Key Structural Feature |

| Halogen Bonding | Crystal engineering, Anion recognition | 8-Bromo group |

| Hydrogen Bonding | Molecular recognition, Self-assembly | Quinoline nitrogen |

| π-π Stacking | Formation of columnar structures, Organic electronics | Quinoline aromatic system |

| Nucleophilic Substitution | Surface functionalization, Polymer synthesis | 7-(Bromomethyl) group |

Role in Chiral Ligand Design and Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The rigid quinoline backbone of this compound makes it an attractive scaffold for the design of new chiral ligands.

Strategies for Chiral Ligand Synthesis:

Introduction of Chiral Auxiliaries: The reactive bromomethyl group at the 7-position can be readily displaced by chiral amines or alcohols to introduce a stereogenic center.

Atropisomeric Chirality: The steric hindrance between the 8-bromo substituent and a bulky group introduced at the 7-position can lead to restricted rotation around the C-C bond, resulting in atropisomeric chirality. These atropisomers can be resolved to yield enantiopure ligands.

These chiral quinoline-based ligands can then be coordinated to various transition metals, such as rhodium, iridium, and palladium, to create catalysts for a range of asymmetric transformations. polyu.edu.hkmdpi.com Research has shown that chiral quinoline derivatives are effective in asymmetric transfer hydrogenation and other C-C bond-forming reactions. researchgate.net The electronic properties of the quinoline ring and the steric environment around the metal center can be fine-tuned by modifying the substituents on the quinoline core, including the 8-bromo position. polyu.edu.hk

Integration into Nanoscience and Nanotechnology Applications

The convergence of organic synthesis and materials science has opened up new possibilities for the application of functional molecules in nanotechnology. This compound possesses properties that make it a candidate for integration into nanoscale systems.

Potential Applications:

Functionalization of Nanoparticles: The bromomethyl group can serve as a reactive handle to covalently attach the molecule to the surface of nanoparticles (e.g., gold, silica), thereby modifying their surface properties and enabling further functionalization.

Molecular Wires and Switches: The conjugated π-system of the quinoline ring suggests potential for electron transport. By incorporating this unit into larger oligomeric or polymeric structures, it may be possible to create molecular-scale wires. The bromo substituents could also act as redox-active sites, allowing for the development of molecular switches.

Sensors: Modification of the quinoline core through reactions at the bromo positions could lead to the development of fluorescent or colorimetric sensors for the detection of specific analytes.

Unexplored Reactivity Patterns and Unconventional Synthetic Transformations

While the nucleophilic substitution of the bromomethyl group and cross-coupling reactions at the 8-bromo position are predictable transformations, there remain unexplored areas of reactivity for this compound.

Areas for Future Investigation:

Selective C-H Functionalization: Direct functionalization of the C-H bonds of the quinoline ring, catalyzed by transition metals, would provide a more atom-economical approach to synthesizing derivatives compared to traditional methods that rely on pre-functionalized starting materials.

Radical Reactions: The bromo substituents could participate in radical-mediated cyclization or cross-coupling reactions, leading to the formation of novel polycyclic aromatic systems.

Photoredox Catalysis: The photophysical properties of the quinoline ring could be harnessed in photoredox-catalyzed reactions, enabling new types of transformations under mild conditions.

A study on the bromination of 8-substituted quinolines has provided insights into the regioselectivity of such reactions, which can inform the design of new synthetic strategies. researchgate.netacgpubs.orgresearchgate.net

Synergy with Flow Chemistry and Automated Synthesis for Scalable Research

The translation of promising laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and efficiency. Flow chemistry and automated synthesis platforms offer solutions to these challenges.

The synthesis and functionalization of this compound and its derivatives are well-suited for adaptation to flow chemistry systems. Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives by systematically varying the reagents used to functionalize the two bromo positions. This high-throughput approach can accelerate the discovery of new compounds with desired properties for applications in medicinal chemistry, materials science, and catalysis. The use of economical reagents and a reduced number of steps in synthetic processes are key advantages that can be realized through these modern techniques. google.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-Bromo-7-(bromomethyl)quinoline?

The compound is typically synthesized via bromination of 7-methylquinoline derivatives. Key steps include:

- Electrophilic Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in a solvent like CCl₄ .

- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC).

- Purification : Column chromatography or recrystallization ensures purity.

- Characterization : Confirmed via NMR (¹H/¹³C), IR (C-Br stretch ~550–600 cm⁻¹), and mass spectrometry (MS) .

Q. How is this compound characterized spectroscopically?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons and bromomethyl (-CH₂Br) signals (δ ~4.5–5.0 ppm). ¹³C NMR confirms quinolone ring carbons and brominated positions .

- IR Spectroscopy : Detects C-Br (550–600 cm⁻¹) and C-N (quinoline ring) stretches.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight and structure .

Q. What are the recommended storage conditions for this compound?

Store in a dark, airtight container at 4–8°C to prevent degradation. Avoid moisture and prolonged exposure to light, as bromomethyl groups can hydrolyze or decompose .

Advanced Research Questions

Q. What reaction mechanisms involve the bromomethyl group in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site in palladium-catalyzed reactions (e.g., Suzuki-Miyaura cross-coupling):

- Oxidative Addition : Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate.

- Transmetallation : Arylboronic acids transfer the aryl group to Pd.

- Reductive Elimination : Forms a new C-C bond, releasing the coupled product . Optimize using ligands (e.g., PPh₃) and bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

Q. How can computational chemistry predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculates Mulliken charges to identify electrophilic (bromine, bromomethyl) and nucleophilic (quinoline N-atom) sites .

- Molecular Orbital Analysis : Frontier orbitals (HOMO/LUMO) predict electron transfer pathways in photolytic or catalytic reactions .

Q. What photolytic applications are feasible for bromomethyl-substituted quinolines?

- Photoremovable Protecting Groups : Under UV/IR light, the bromomethyl group undergoes solvent-assisted photoheterolysis (Sₙ1 mechanism), releasing bioactive molecules (e.g., carboxylates) in physiological studies .

- Two-Photon Excitation (2PE) : Enables spatially controlled release in tissue cultures with minimal photodamage .

Q. How can analytical methods be optimized to quantify this compound in complex mixtures?

- HPLC/LC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Monitor at λ = 254–280 nm (quinoline absorption) .

- Calibration Curves : Prepare standards in DMSO or methanol for accurate quantification .

Contradictions and Limitations

- Synthetic Yields : Radical bromination (NBS/AIBN) may yield side products (e.g., di-brominated analogs) compared to direct Br₂ reactions, requiring careful optimization .

- Photostability : While bromomethyl groups are light-sensitive, derivatives like 8-Bromo-7-hydroxyquinoline exhibit greater stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.